Home > Products > Screening Compounds P105167 > Noracymethadol hydrochloride, (-)-
Noracymethadol hydrochloride, (-)- - 55096-75-8

Noracymethadol hydrochloride, (-)-

Catalog Number: EVT-13548628
CAS Number: 55096-75-8
Molecular Formula: C22H30ClNO2
Molecular Weight: 375.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Noracymethadol hydrochloride, (-)- is classified as a synthetic opioid. It is derived from the chemical modifications of morphinan alkaloids, which are natural products from the opium poppy. The compound is often synthesized in pharmaceutical laboratories for research and therapeutic applications.

Synthesis Analysis

Methods and Technical Details

The synthesis of Noracymethadol hydrochloride, (-)- typically involves several steps that may include:

  1. Starting Material: The synthesis often begins with a morphinan derivative.
  2. Chemical Modifications: Key reactions include methylation and reduction processes that modify the nitrogen and carbon skeletons of the starting material.
  3. Purification: After synthesis, the product is purified using techniques such as recrystallization or chromatography to obtain high-purity Noracymethadol hydrochloride, (-)-.

Specific methods may vary, but they generally follow established protocols in organic synthesis that ensure the correct stereochemistry and purity of the final product .

Molecular Structure Analysis

Structure and Data

The molecular formula for Noracymethadol hydrochloride, (-)- is C21H27ClN2O2C_{21}H_{27}ClN_2O_2. Its structure features a complex arrangement typical of morphinan derivatives, including multiple chiral centers.

  • Molecular Weight: Approximately 376.91 g/mol
  • Stereochemistry: The compound exists in a specific stereochemical configuration which influences its biological activity.

The three-dimensional structure can be represented using molecular modeling software to visualize its conformation and interactions with biological targets.

Chemical Reactions Analysis

Reactions and Technical Details

Noracymethadol hydrochloride, (-)- participates in various chemical reactions typical of opioids:

  1. N-Methylation: This reaction involves introducing a methyl group to the nitrogen atom, enhancing its potency as an analgesic.
  2. Hydrochloride Formation: The hydrochloride salt form is created by reacting the base form of Noracymethadol with hydrochloric acid, improving its solubility for pharmaceutical formulations.

These reactions are critical for optimizing the pharmacological properties of the compound .

Mechanism of Action

Process and Data

Noracymethadol hydrochloride, (-)- exerts its effects primarily through interaction with opioid receptors in the central nervous system:

  • Receptor Binding: It binds predominantly to mu-opioid receptors, leading to analgesic effects.
  • Signal Transduction: Upon binding, it activates intracellular signaling pathways that result in decreased pain perception.
  • Pharmacodynamics: The compound's efficacy can be influenced by its affinity for different opioid receptor subtypes and its pharmacokinetic properties.

Data from pharmacological studies indicate that Noracymethadol hydrochloride has a unique profile compared to other opioids, potentially offering advantages in specific clinical settings .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Noracymethadol hydrochloride, (-)- exhibits several notable physical and chemical properties:

These properties are essential for formulating effective dosage forms for clinical use .

Applications

Scientific Uses

Noracymethadol hydrochloride, (-)- is primarily used in scientific research related to pain management and opioid pharmacology. Its applications include:

  • Analgesic Research: Investigating its efficacy compared to traditional opioids.
  • Addiction Studies: Examining its potential role in treating opioid dependence due to its unique receptor activity.
  • Pharmaceutical Development: Formulating new drugs that leverage its properties for enhanced therapeutic outcomes.

Researchers continue to explore its full potential within these domains, contributing valuable insights into opioid pharmacotherapy .

Historical Development and Pharmacological Classification

Emergence in Synthetic Opioid Research: Contextualizing Post-1960s Analgesic Development

The 1960s marked a period of intensive research into synthetic opioids aimed at addressing limitations of existing analgesics like morphine and methadone. Noracymethadol emerged from this era as an experimental compound designed to achieve prolonged analgesic effects while mitigating adverse reactions. Early clinical studies demonstrated its efficacy in postpartum patients, where it produced analgesia comparable to morphine but with reported reductions in nausea, dizziness, and drowsiness [1]. Despite these pharmacological properties, noracymethadol was ultimately never marketed commercially—a trajectory distinct from its structural relative methadone, which had secured clinical adoption decades earlier [2].

The compound’s development reflected a targeted exploration of N-substituted methadol esters. Researchers hypothesized that acetylation of the hydroxyl group in normethadol (a methadone metabolite) might enhance lipid solubility and central nervous system penetration—paralleling the metabolic activation pathway of heroin (diacetylmorphine) [1]. Preclinical pharmacological profiling confirmed noracymethadol’s activity as a μ-opioid receptor agonist, aligning it mechanistically with classical opioids, though with a distinct pharmacokinetic profile due to esterification [1] [4].

Table 1: Key Chemical Identifiers of (-)-Noracymethadol Hydrochloride

PropertyValue
IUPAC Name(3S,6S)-3-Acetoxy-6-(methylamino)-4,4-diphenylheptane hydrochloride
Molecular FormulaC₂₂H₃₀ClNO₂
CAS Registry (Hydrochloride)1477-39-0
DEA Controlled Substance Code9633
StereochemistryChiral (levorotatory isomer specified)

Structural Lineage: Relationship to Methadone and Acetylmethadol Derivatives

Noracymethadol belongs to the diphenylheptane class of synthetic opioids, sharing a structural backbone with methadone. Its core architecture features a C-3 acetyl ester and a methylamino group at C-6—key modifications differentiating it from methadone’s ketone functionality [1] [4]. Chemically, it is designated as the acetyl ester of methadol (specifically, the normethyl variant), positioning it as a metabolic bridge molecule:

  • Methadone: Features a carbonyl group at C-3 and dimethylamino group at C-6.
  • Methadol: Hydroxyl group replaces methadone’s ketone (C-3).
  • Noracymethadol: Acetylated hydroxyl at C-3 + monomethylamino (vs. dimethylamino) at C-6 [1].

This structural profile makes noracymethadol an analogue of both acetylmethadol (which retains the dimethylamino group) and levacetylmethadol (LAAM), the latter being a clinically utilized, longer-acting opioid dependence therapy withdrawn later due to cardiotoxicity concerns [3]. Crucially, noracymethadol’s chirality is pharmacologically significant: the (-)-isomer exhibits stereoselective binding affinity for opioid receptors, mirroring the enantioselectivity observed in methadone’s (R)-isomer [1] [4].

Table 2: Structural Comparison with Key Analogues

CompoundC-3 Functional GroupNitrogen SubstitutionClinical Status
MethadoneKetone-N(CH₃)₂Marketed (since 1947)
NormethadolHydroxyl-NHCH₃Not marketed
NoracymethadolAcetate ester-NHCH₃Not marketed
Levacetylmethadol (LAAM)Acetate ester-N(CH₃)₂Withdrawn (cardiotoxicity)

Regulatory Evolution: Inclusion in UN Single Convention on Narcotic Drugs and U.S. Schedule I Status

Noracymethadol’s potent opioid activity and structural similarity to controlled substances triggered early regulatory control. It was incorporated into the United Nations Single Convention on Narcotic Drugs of 1961—an international treaty designed to limit drug production and distribution exclusively to medical/scientific purposes [1]. This classification reflected global consensus on its abuse potential, despite its lack of therapeutic deployment.

In the United States, noracymethadol hydrochloride is designated a Schedule I controlled substance under the Controlled Substances Act, assigned the Administration Controlled Substance Code Number (ACSCN) 9633 [1] [4]. Schedule I status—reserved for substances with "no accepted medical use" and "high abuse potential"—prohibits clinical use but permits restricted research. The Drug Enforcement Administration (DEA) sets annual production quotas; in 2013, this quota was 12 grams for noracymethadol, underscoring its extremely limited utilization [1].

This regulatory status contrasts with its relative levacetylmethadol (LAAM), which achieved Schedule II classification (indicating accepted medical use) before being withdrawn in the EU and discontinued in the US due to QT interval prolongation risks [3]. Noracymethadol’s progression from research compound to internationally controlled substance exemplifies how structural analogy to scheduled opioids can drive preemptive regulation absent clinical adoption.

Table 3: Regulatory Timeline

YearRegulatory MilestoneJurisdiction/Entity
1961Inclusion in UN Single Convention on Narcotic DrugsInternational
1970sClassification as Schedule I Controlled SubstanceUnited States (DEA)
2013Annual manufacturing quota: 12 grams (ACSCN 9633)United States (DEA)

Properties

CAS Number

55096-75-8

Product Name

Noracymethadol hydrochloride, (-)-

IUPAC Name

[(3S,6S)-6-(methylamino)-4,4-diphenylheptan-3-yl] acetate;hydrochloride

Molecular Formula

C22H30ClNO2

Molecular Weight

375.9 g/mol

InChI

InChI=1S/C22H29NO2.ClH/c1-5-21(25-18(3)24)22(16-17(2)23-4,19-12-8-6-9-13-19)20-14-10-7-11-15-20;/h6-15,17,21,23H,5,16H2,1-4H3;1H/t17-,21-;/m0./s1

InChI Key

QOWPUUFVFLIYRR-PVMVIUQGSA-N

Canonical SMILES

CCC(C(CC(C)NC)(C1=CC=CC=C1)C2=CC=CC=C2)OC(=O)C.Cl

Isomeric SMILES

CC[C@@H](C(C[C@H](C)NC)(C1=CC=CC=C1)C2=CC=CC=C2)OC(=O)C.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.